molecular formula C21H23N3O5S B3311785 2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 946274-77-7

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3311785
CAS No.: 946274-77-7
M. Wt: 429.5 g/mol
InChI Key: NZWJVABHRSMITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy groups and a pyridazinylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazinylphenyl Intermediate: This step involves the reaction of 3-bromo-6-propoxypyridazine with a suitable phenylboronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene.

    Sulfonamide Formation: The intermediate is then reacted with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological systems, including enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
  • 2,4-dimethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Uniqueness

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is unique due to the presence of the propoxy group on the pyridazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-4-12-29-21-11-9-18(22-23-21)15-6-5-7-16(13-15)24-30(25,26)20-10-8-17(27-2)14-19(20)28-3/h5-11,13-14,24H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWJVABHRSMITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.